![molecular formula C23H17ClN4OS B14945619 3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14945619.png)
3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The structure of this compound includes a triazole ring fused with a quinazoline ring, along with phenyl and chlorophenoxyethyl substituents, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through the reaction of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Quinazoline Ring Formation: The triazole intermediate is then reacted with ortho-substituted anilines to form the quinazoline ring system.
Introduction of the Chlorophenoxyethyl Group: The chlorophenoxyethyl group is introduced via nucleophilic substitution reactions, typically using chlorophenoxyethyl halides and a suitable base.
Final Assembly:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Analyse Des Réactions Chimiques
3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxyethyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Coupling Reactions: The phenyl group can participate in various coupling reactions, such as Suzuki or Heck reactions, to introduce different substituents.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene . Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted triazoloquinazolines with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promising activity as an antimicrobial and antiviral agent, making it a candidate for the development of new antibiotics and antiviral drugs.
Medicine: The compound exhibits anticancer properties and is being investigated for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of microbial and cancer cells. For example, it can inhibit DNA gyrase and topoisomerase, enzymes involved in DNA replication and repair. Additionally, it can interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
Comparaison Avec Des Composés Similaires
3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline can be compared with other similar compounds, such as :
Triazoloquinoxalines: These compounds also contain a triazole ring fused with a quinoxaline ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Triazolopyrimidines: These compounds have a triazole ring fused with a pyrimidine ring and are known for their antiviral and anticancer activities.
Triazolothiadiazoles: These compounds feature a triazole ring fused with a thiadiazole ring and are studied for their antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C23H17ClN4OS |
|---|---|
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
3-[2-(4-chlorophenoxy)ethylsulfanyl]-5-phenyl-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C23H17ClN4OS/c24-17-10-12-18(13-11-17)29-14-15-30-23-27-26-22-19-8-4-5-9-20(19)25-21(28(22)23)16-6-2-1-3-7-16/h1-13H,14-15H2 |
Clé InChI |
LSFJFFDIAPWKGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NN=C(N24)SCCOC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


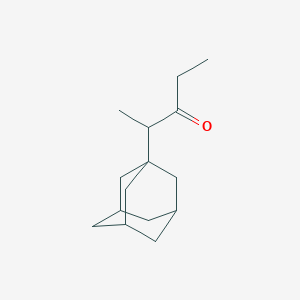
![ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14945550.png)
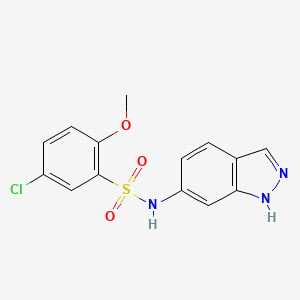
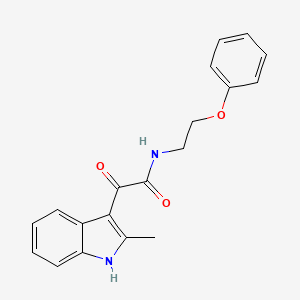
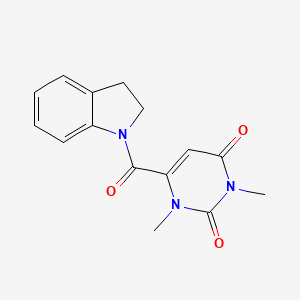
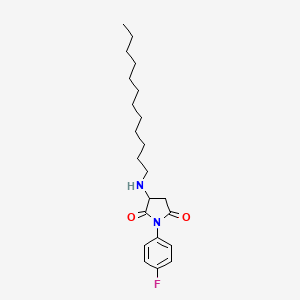
![3-[(2S)-1-(oct-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B14945587.png)
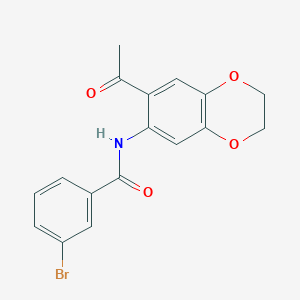
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone](/img/structure/B14945598.png)
![4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945599.png)
![4-tert-butyl-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B14945600.png)
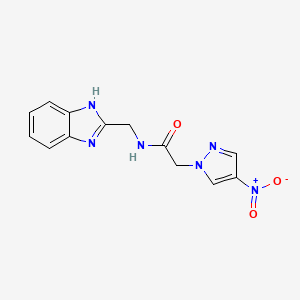
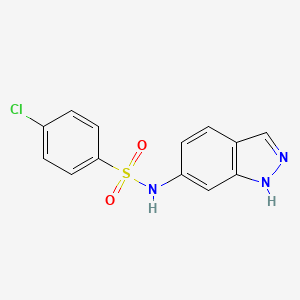
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14945620.png)
